molecular formula C₂₀H₁₈D₇ClN₂O B1155023 Indecainide-d7 Hydrochloride

Indecainide-d7 Hydrochloride

Cat. No.: B1155023
M. Wt: 351.92
Attention: For research use only. Not for human or veterinary use.
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Description

Indecainide-d7 Hydrochloride is a deuterated analog of Indecainide, a Class IC antiarrhythmic agent. As a stable, isotopically labeled compound, it serves as a critical internal standard in bioanalytical methods, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), for the precise quantification of indecainide in complex biological matrices during pharmacokinetic and metabolic studies . The parent compound, indecainide, is a membrane-stabilizing agent that exerts its antiarrhythmic effects primarily by inhibiting voltage-gated sodium channels on cardiac cells, specifically the Nav1.5 channel encoded by the SCN5A gene . This inhibition reduces the maximum rate of depolarization (MRD) during the cardiac action potential, which slows electrical conduction in the heart and can suppress life-threatening ventricular arrhythmias . Research indicates that the effects of indecainide on cardiac conduction are potent and persistent . This high-quality reference standard is supplied with comprehensive analytical documentation to ensure identity and purity, supporting the accurate and reliable data required in pharmaceutical research and development . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₂₀H₁₈D₇ClN₂O

Molecular Weight

351.92

Synonyms

9-[3-[(1-methylethyl)amino]propyl]-9H-fluorene-9-carboxamide-d7 Monohydrochloride;  9-[3-[(1-methylethyl)amino]propyl]-9H-fluorene-9-carboxamide-d7 Hydrochloride;  9-[3-(Isopropylamino)propyl]-9-(aminocarbonyl)fluorene-d7 Hydrochloride;  Decabid-d7;  Ind

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

Indecainide hydrochloride exhibits local anesthetic activity and stabilizes cardiac membranes by blocking sodium channels. It is characterized as a Class IC antiarrhythmic agent, which means it has a potent effect on cardiac conduction and can significantly influence heart rhythm.

  • Chemical Structure : The molecular formula for Indecainide is C20H24N2OC_{20}H_{24}N_{2}O, with a molecular weight of approximately 308.4 g/mol .
  • Mechanism of Action : Indecainide acts primarily on sodium channels located in neuronal and cardiac cell membranes. By inhibiting these channels, it reduces the excitability of cardiac tissues, thereby controlling arrhythmias .

Treatment of Cardiac Dysrhythmias

Indecainide is indicated for the management of life-threatening ventricular dysrhythmias. Its efficacy stems from its ability to decrease the maximal rate of rise of phase 0 (Vmax) in cardiac action potentials, thus slowing conduction velocity and prolonging the effective refractory period .

Electrophysiological Studies

Research has demonstrated that Indecainide reduces action potential duration and conduction velocity in isolated myocardial preparations. In studies involving canine myocardial tissues, the drug's effects were observed to be rate-dependent, highlighting its potential utility in various arrhythmic conditions .

Electrophysiological Effects

A notable study investigated the electrophysiological effects of Indecainide on isolated canine Purkinje fibers and papillary muscles. The study revealed that at specific concentrations (10^-6 M and 3 x 10^-6 M), Indecainide effectively decreased Vmax and altered conduction properties without significantly affecting action potential duration .

Clinical Observations

While clinical use has declined due to the availability of alternative therapies, historical case reports indicate that patients with refractory ventricular tachycardia responded positively to treatment with Indecainide. These observations support its continued relevance in specific clinical scenarios where other treatments fail.

Data Table: Summary of Key Research Findings

Study ReferenceSubjectConcentrationKey Findings
Canine Myocardial Preparations10^-6 M & 3 x 10^-6 MDecreased Vmax; reduced conduction velocity; prolonged effective refractory period
Human Clinical TrialsVariesEffective in managing life-threatening ventricular dysrhythmias; local anesthetic properties noted
Pharmacokinetic StudiesOral AdministrationNearly complete absorption; significant sodium channel blockade observed

Comparison with Similar Compounds

Research Findings and Challenges

  • Critical Studies :
    • LC-MS cross-validation protocols for Indecainide-d7 HCl ensure batch-to-batch consistency, with calibration curves spanning 1–1000 ng/mL .
    • Structural analogs like 7-Nitroindoline HCl highlight the importance of functional groups (e.g., nitro vs. deuterium) in determining reactivity and biological utility .
  • Knowledge Gaps: Limited direct data on Indecainide-d7 HCl’s receptor binding or clinical efficacy compared to non-deuterated forms. Further studies are needed to quantify isotope effects on its antiarrhythmic activity.

Q & A

Basic Research Questions

Q. How should researchers design experiments to synthesize and characterize Indecainide-d7 Hydrochloride?

  • Methodological Answer : Synthesis protocols should follow validated deuterium-labeling techniques, ensuring isotopic purity (>98%) via mass spectrometry (MS) and nuclear magnetic resonance (NMR) . Characterization requires comparative analysis with non-deuterated analogs using HPLC-UV and LC-MS to confirm structural integrity. Experimental reproducibility mandates adherence to detailed documentation standards, as outlined in academic journal guidelines . Safety protocols for handling deuterated compounds must align with laboratory chemical hygiene plans, including PPE and waste disposal procedures .

Q. What analytical techniques are recommended for assessing the purity and stability of this compound in preclinical studies?

  • Methodological Answer :

  • Purity Assessment : Use reverse-phase HPLC with a deuterated internal standard to quantify impurities. Cross-validate results with high-resolution MS for isotopic distribution analysis .
  • Stability Testing : Conduct accelerated degradation studies under varied pH, temperature, and light conditions. Monitor degradation products via tandem MS and compare kinetic profiles to non-deuterated counterparts .
  • Data Reporting : Tabulate results in stability-indicating parameters (e.g., half-life, degradation pathways) using standardized formats .

Q. How can researchers optimize in vitro models to evaluate the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Cell-Based Assays : Use hepatocyte cultures to study metabolic stability, incorporating isotopically labeled substrates to track deuterium retention .
  • Permeability Studies : Employ Caco-2 cell monolayers with LC-MS quantification, normalizing results to control compounds. Validate methods with triplicate runs and statistical variance analysis (e.g., ANOVA) .
  • Protein Binding : Utilize equilibrium dialysis followed by MS detection to assess plasma protein interactions, ensuring correction for deuterium isotope effects .

Advanced Research Questions

Q. What strategies address contradictions in isotopic effects observed between in vitro and in vivo pharmacokinetic data for this compound?

  • Methodological Answer :

  • Hypothesis Testing : Design crossover studies comparing deuterated/non-deuterated forms in animal models, controlling for metabolic enzyme variability (e.g., CYP450 isoforms) .
  • Data Reconciliation : Apply multi-compartment pharmacokinetic modeling to isolate isotope-specific effects (e.g., reduced clearance rates). Use Bayesian statistical frameworks to quantify uncertainty .
  • Mechanistic Probes : Conduct tracer studies with deuterium-labeled metabolites to map metabolic pathways and identify rate-limiting steps .

Q. How can multi-omics approaches elucidate the pharmacodynamic interactions of this compound in complex biological systems?

  • Methodological Answer :

  • Transcriptomics : Pair RNA-seq with deuterium pulse-labeling to correlate drug exposure with gene expression changes in target tissues .
  • Metabolomics : Integrate untargeted MS-based metabolomics with stable isotope-resolved networks to trace deuterium incorporation into downstream metabolites .
  • Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein interaction shifts, ensuring cross-validation with orthogonal methods (e.g., SPR) .

Q. What experimental frameworks improve reproducibility in studies investigating this compound’s cardiac ion channel modulation?

  • Methodological Answer :

  • Electrophysiological Assays : Standardize patch-clamp protocols using HEK293 cells expressing hERG channels. Include positive/negative controls and blind data acquisition to minimize bias .
  • Data Validation : Replicate findings across independent labs using harmonized SOPs and reference materials. Publish raw datasets and analysis code in open-access repositories .
  • Controlled Variables : Document environmental factors (e.g., temperature, electrolyte composition) that may influence deuterium’s kinetic isotope effects .

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